molecular formula C11H9IN2S B215249 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide

3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide

Cat. No. B215249
M. Wt: 328.17 g/mol
InChI Key: XQXMSFMRRVOMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide, also known as IPS, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thiol-containing compounds, and its unique structure makes it an interesting target for chemical synthesis and biological studies.

Scientific Research Applications

3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. This compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer. 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide has also been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs, which could have implications for drug development and drug interactions.

Mechanism of Action

The mechanism of action of 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide is not fully understood, but it is believed to involve the interaction of the thiol group with cellular proteins and enzymes. This interaction may lead to changes in enzyme activity or protein function, which could explain the observed effects of 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide on inflammation and cancer.
Biochemical and Physiological Effects
3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal studies, 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide has been shown to reduce inflammation and tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide in lab experiments is its high yield and availability. 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide is also stable under a variety of conditions, making it a reliable compound for research studies. However, one limitation of 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide is its potential toxicity, particularly at high concentrations. Researchers should exercise caution when working with 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide and take appropriate safety precautions.

Future Directions

There are several future directions for research on 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide. One area of interest is the development of 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide analogs with improved potency and selectivity for specific targets. Another area of interest is the study of 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide in combination with other drugs or therapies, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide is a thiol-containing compound with potential applications in scientific research. Its synthesis method is straightforward, and it has been studied for its potential as an anti-inflammatory agent and cancer treatment. 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide has a variety of biochemical and physiological effects, and its advantages and limitations should be considered when using it in lab experiments. Future research on 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide could lead to the development of new drugs and therapies for a variety of diseases.

Synthesis Methods

The synthesis of 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide involves the reaction of 3-iodo-2-pyridinyl 5-methyl-2-pyridinyl disulfide with sodium hydrosulfide in the presence of a base. This reaction results in the formation of 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide as a yellow solid. The yield of this reaction is typically high, making 3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide a readily available compound for research purposes.

properties

Product Name

3-Iodo-2-pyridinyl 5-methyl-2-pyridinyl sulfide

Molecular Formula

C11H9IN2S

Molecular Weight

328.17 g/mol

IUPAC Name

2-(3-iodopyridin-2-yl)sulfanyl-5-methylpyridine

InChI

InChI=1S/C11H9IN2S/c1-8-4-5-10(14-7-8)15-11-9(12)3-2-6-13-11/h2-7H,1H3

InChI Key

XQXMSFMRRVOMTR-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)SC2=C(C=CC=N2)I

Canonical SMILES

CC1=CN=C(C=C1)SC2=C(C=CC=N2)I

Origin of Product

United States

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